CYP2B6 Inhibition Potency: Superior Selectivity Over CYP2E1
The target compound exhibits sub‑micromolar inhibition of CYP2B6 (IC₅₀ = 180 nM) while demonstrating approximately 39‑fold weaker inhibition of CYP2E1 (IC₅₀ = 7,000 nM), indicating a favorable selectivity window for metabolic pathway modulation. In contrast, the mono‑chlorinated comparator 4‑chlorochalcone shows negligible CYP2B6 activity and instead potently inhibits monoamine oxidase‑B (hMAO‑B IC₅₀ = 0.082 μM), a different target class entirely [1].
| Evidence Dimension | Inhibition of CYP2B6 versus CYP2E1 (selectivity ratio) |
|---|---|
| Target Compound Data | CYP2B6 IC₅₀ = 180 nM; CYP2E1 IC₅₀ = 7,000 nM |
| Comparator Or Baseline | 4-Chlorochalcone: hMAO‑B IC₅₀ = 0.082 μM (no reported CYP2B6 inhibition) |
| Quantified Difference | Selectivity ratio (CYP2E1 / CYP2B6) = 39‑fold; distinct target class engagement |
| Conditions | Human liver microsomes; preincubation with NADPH‑regenerating system; substrate: bupropion (CYP2B6), chlorzoxazone (CYP2E1) |
Why This Matters
This isoform selectivity profile enables researchers to minimize off‑target CYP interactions, a critical consideration in early ADME‑Tox screening and in designing chemical probes for CYP2B6‑specific studies.
- [1] BindingDB Entry BDBM50366394 (CHEMBL4159065). Affinity Data for Cytochrome P450 2B6, 2E1, and 1A2. View Source
